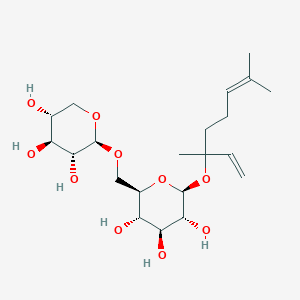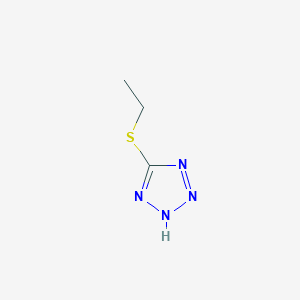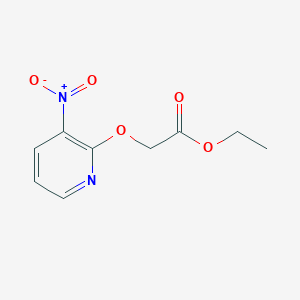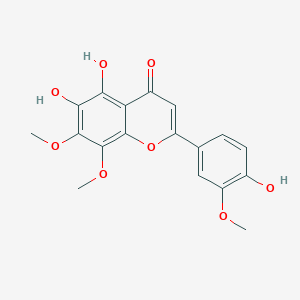![molecular formula C9H14O3 B152133 (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde CAS No. 78008-36-3](/img/structure/B152133.png)
(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Übersicht
Beschreibung
“®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde” appears to be a spiro compound, which means it has two rings that share a single atom. The “dioxaspiro” part of the name suggests that the compound contains two oxygen atoms in the spiro rings. The “carbaldehyde” part indicates the presence of an aldehyde functional group (-CHO).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spiro rings, possibly through a cyclization reaction, and the introduction of the aldehyde group, perhaps through oxidation of a corresponding alcohol.Molecular Structure Analysis
The molecular structure would be characterized by the two fused rings, with the shared atom being a quaternary carbon atom. The aldehyde group would be attached to one of the ring structures.Chemical Reactions Analysis
The aldehyde group is quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The ether linkages in the rings (implied by the “dioxaspiro” part of the name) are generally quite stable but could potentially be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
Again, without specific information, we can only make general predictions about the properties of this compound. It is likely to be a solid at room temperature, with a relatively high melting point due to the rigidity of the spiro rings. The presence of the aldehyde group could make the compound polar, and therefore soluble in polar solvents.Wissenschaftliche Forschungsanwendungen
Synthesis of Spirotetramat
- Scientific Field : Organic Chemistry
- Summary of the Application : “®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde” is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento .
- Methods of Application or Experimental Procedures : The synthesis involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat is obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- Results or Outcomes : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step . Spirotetramat has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
Dimerization of Ene-Vinylidenecyclopropanes
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in a dimerization reaction of ene-vinylidenecyclopropanes (ene-VDCPs) as an effective and facile method to provide a series of compounds containing spiro [4,5]decane skeletons .
- Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source .
- Results or Outcomes : The outcome of this reaction is a series of compounds containing spiro [4,5]decane skeletons .
Synthesis of Spiroacetal Natural Products
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-Glucose . These are novel structural motifs of spiroacetal natural products .
- Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source .
- Results or Outcomes : The outcome of this reaction is a series of compounds containing spiro [4,5]decane skeletons .
Synthesis of New Intermediate
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of a new intermediate, C22H30N2O8 .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 6,10-dioxaspiro [4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol .
- Results or Outcomes : The outcome of this reaction is a new intermediate, C22H30N2O8 .
Rh(I)-Catalyzed Dimerization of Ene-Vinylidenecyclopropanes
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in a Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes (ene-VDCPs) for the construction of spiro [4,5]decanes . This method provides a series of products containing spiro [4,5]decane skeletons .
- Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source .
- Results or Outcomes : The outcome of this reaction is a series of compounds containing spiro [4,5]decane skeletons .
Synthesis of Bioactive Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of bioactive molecules . The 1,6-dioxaspiro[4.5]decane ring system is found in nature with either spiro ®- or spiro (S)- configuration .
- Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source .
- Results or Outcomes : The outcome of this reaction is a series of bioactive molecules .
Safety And Hazards
As with any chemical, handling “®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde” would require appropriate safety precautions. The specific hazards would depend on various factors including the reactivity of the compound and its potential toxicity.
Zukünftige Richtungen
Future research on this compound could involve exploring its reactivity, studying its potential uses (for example, as a building block in organic synthesis or as a potential pharmaceutical), and developing methods for its synthesis.
Please note that this is a very general analysis based on the name of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
Eigenschaften
IUPAC Name |
(3R)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGZPNNLXMQFMO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445991 | |
| Record name | (2R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde | |
CAS RN |
78008-36-3 | |
| Record name | (2R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)





